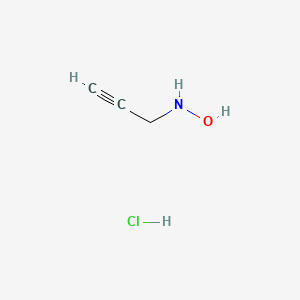

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride

Description

It is synthesized via reaction of N,O-Di-boc hydroxylamine with propargyl bromide in dry DMF, followed by deprotection and purification, yielding a brown solid . Key characteristics include:

- Molecular formula: C₃H₆ClNO (inferred from synthesis steps).

- Melting point: Not explicitly reported, but derivatives like compound 4 (synthesized using this reagent) melt at 74–76°C .

- Spectroscopic data: Distinctive ¹H NMR signals include δ 3.30–3.80 ppm (propargyl CH₂) and δ 2.00–2.50 ppm (terminal alkyne proton) .

This compound serves as a critical intermediate in synthesizing N-propargyl hydroxamates, which exhibit cholinesterase inhibitory activity . Its propargyl moiety enables bio-orthogonal reactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-prop-2-ynylhydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO.ClH/c1-2-3-4-5;/h1,4-5H,3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRJNFFRZHSEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects

Temperature Control

Exceeding 50°C in Methods 2 and 4 leads to decomposition, evidenced by brownish discoloration and reduced yield.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Amines.

Substitution: Substituted hydroxylamines or propargyl derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride features a propynyl group that enhances its nucleophilic character, making it effective in various biochemical reactions. The compound acts primarily through nucleophilic interactions with electrophiles, particularly protein-bound electrophiles, influencing cellular functions and biochemical pathways. Its mechanism involves forming covalent bonds with target proteins, which can lead to modulation of enzyme activity and cellular signaling pathways .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. It serves as a precursor for the development of bioorthogonal probes that enable selective labeling of biomolecules in complex biological systems. This property is crucial for studying protein interactions and dynamics within cells .

Chemoproteomics

The compound is employed in chemoproteomic profiling to identify protein electrophiles within human cells. This application is significant for understanding how various compounds interact with cellular proteins, potentially leading to the discovery of new therapeutic targets .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound derivatives. For instance, derivatives synthesized from ferulic acid exhibited potent radical-scavenging capabilities and were effective in chelating copper(II) ions associated with oxidative stress and neurodegenerative diseases .

Anticancer Research

Research indicates that certain derivatives of this compound can induce apoptosis in cancer cells by reactivating silenced pro-apoptotic genes through epigenetic mechanisms. This suggests potential applications in cancer therapy, where modulation of gene expression is critical .

Case Studies

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)hydroxylamine hydrochloride involves its reactivity with various biological targets. The propargyl group can irreversibly bind to the flavin-adenine dinucleotide (FAD) cofactor of monoamine oxidase (MAO) enzymes, inhibiting their activity. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are beneficial in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting differences in synthesis, properties, and applications:

Key Comparisons :

- Synthetic Efficiency: this compound derivatives exhibit moderate yields (27–30%), while compound 3q achieves higher yields (77%) due to optimized organocatalytic conditions .

- Structural Diversity : Propargyl derivatives vary in substituents (e.g., triazine in 3q, dichlorobenzyl in CAS 139460-29-0), influencing reactivity and applications.

- Functional Applications: Bio-orthogonal Chemistry: Propargyl groups in 3q and 10b enable click reactions for targeted drug delivery . Enzyme Inhibition: N-Propargyl hydroxamates (derived from the parent compound) inhibit cholinesterases, while pargyline targets monoamine oxidases . Safety Profile: Unlike hydroxylamine hydrochloride (CAS 5470-11-1), which is a strong reducing agent with established toxicity, propargyl derivatives like (Prop-2-yn-1-ylsulfanyl)carbonitrile lack comprehensive toxicological data .

Physical and Spectroscopic Differences :

- The NH proton in O-(2-propynylethyl)-hydroxylamine hydrochloride (δ 11.07 ppm) is more deshielded than in N-benzyl derivatives (δ 7.20–8.50 ppm for aromatic protons), reflecting varied hydrogen-bonding environments .

- Propargyl-containing compounds generally exhibit IR absorption near 2100–2250 cm⁻¹ (C≡C stretch), absent in non-alkynyl analogs .

Biological Activity

N-(prop-2-yn-1-yl)hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through a series of chemical reactions, typically involving the amidation of ferulic acid derivatives. The synthesis involves the use of various coupling agents and conditions to yield the desired product effectively. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry, ensuring the purity and identity of the compound.

Biological Evaluation

The biological activity of this compound has been evaluated in several studies, focusing on its inhibition of important enzymes and its antioxidant properties.

Inhibition of Cholinesterases

One significant area of research is the compound's effect on cholinesterases (ChEs), particularly human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). In a study where various derivatives were tested, this compound displayed modest inhibition against hAChE with an IC50 value in the micromolar range. The structure-activity relationship (SAR) indicated that modifications to the compound could enhance its inhibitory potency against hAChE while maintaining selectivity over hBChE .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 6.58 ± 0.27 | hAChE |

| Control Compound | 2.63 ± 0.57 | hAChE |

Antioxidative Properties

The antioxidative capacity of this compound was assessed using the DPPH radical scavenging assay. The compound exhibited an EC50 value indicating its ability to scavenge free radicals, albeit with lower efficacy compared to well-known antioxidants like resveratrol .

| Compound | EC50 (µM) | Comparison |

|---|---|---|

| This compound | 40.9 ± 0.5 | Less effective than resveratrol (50.1 ± 4.6) |

| Trolox | 12.4 ± 0.3 | More effective than N-(prop-2-yn-1-yl)hydroxylamine |

Metal Chelation Properties

Another important aspect of this compound is its ability to chelate metal ions, which is particularly relevant in neurodegenerative diseases associated with metal dysregulation, such as Alzheimer's disease. The metal chelation studies demonstrated that this compound could effectively bind to copper(II) ions, potentially mitigating oxidative stress linked to amyloid-beta pathology .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Alzheimer's Disease Models : In vitro studies using neuronal cell lines showed that compounds derived from ferulic acid and hydroxylamines could protect against amyloid-beta induced toxicity by reducing oxidative stress through metal chelation and antioxidant activity.

- Neuroprotection : In models of neurodegeneration, derivatives including this compound demonstrated neuroprotective effects by modulating cholinergic signaling pathways, suggesting potential applications in treating cognitive impairments associated with neurodegenerative diseases.

Q & A

Q. What are common synthetic routes for N-(prop-2-yn-1-yl)hydroxylamine hydrochloride in organic chemistry?

Methodological Answer: The compound is typically synthesized via coupling reactions using reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF (N,N-dimethylformamide) as the solvent. For example, in the synthesis of ferulic acid derivatives, N-(prop-2-yn-1-yl)hydroxylamine hydrochloride reacts with activated carboxylic acids under mild conditions (room temperature, 24–48 hours), yielding products with moderate efficiencies (27–30%) . Key factors include stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acid) and the use of coupling agents to activate carboxyl groups.

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the propargyl group (e.g., signals at δ ~2.5 ppm for terminal alkynyl protons) and hydroxylamine linkage .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Absorbance peaks at ~3300 cm (N–H stretch) and ~2100 cm (C≡C stretch) are diagnostic .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving this compound to improve yields?

Methodological Answer: Yield optimization strategies include:

- Reagent Selection : Alternative coupling agents (e.g., EDCI/HOBt) or bases (e.g., triethylamine) may enhance efficiency in polar aprotic solvents like DMF or THF .

- Temperature Control : Elevated temperatures (40–50°C) can accelerate reaction rates but require monitoring for propargyl group stability.

- Purification Techniques : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What are the thermal stability considerations for handling this compound in exothermic reactions?

Methodological Answer: The compound exhibits autocatalytic decomposition under thermal stress. Key precautions:

- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal exothermic peaks at ~150–160°C, indicating decomposition thresholds .

- Storage : Store at 2–8°C in airtight, desiccated containers to prevent moisture-induced degradation.

- Reaction Scale-Up : Conduct small-scale calorimetric studies (e.g., using RC1e reaction calorimeters) to assess heat flow and mitigate runaway reactions .

Q. How to address discrepancies in analytical methods when using this compound as a reducing agent?

Methodological Answer: Discrepancies may arise from incomplete reduction or side reactions. Mitigation strategies:

- Reductant Comparison : Substitute with ascorbic acid (as in iron reduction assays) for higher selectivity and fewer byproducts .

- pH Optimization : Maintain acidic conditions (pH 3–4) to stabilize the hydroxylamine moiety and prevent oxidation.

- Validation : Cross-validate results using alternative techniques (e.g., ICP-MS for metal analysis or HPLC for organic product quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.